methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate
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Overview
Description
Methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate typically involves the reaction of pyrazole-3-carboxylic acids with various aromatic and heteroaromatic compounds. The reaction conditions often include the use of solvents like ethanol and catalysts such as glacial acetic acid. The reaction mixture is usually refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
Methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antiproliferative and neuroprotective effects.
Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(4-carboxyphenyl)-5-methylpyrazole: Another pyrazole derivative with similar structural features.
3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl benzenesulfonamide: A pyrazoline derivative with notable biological activities
Uniqueness
Methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
methyl 1-(5-methyl-1-phenylpyrazole-3-carbonyl)-3,4-dihydro-2H-quinoline-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-15-14-19(23-25(15)16-8-4-3-5-9-16)21(26)24-13-12-18(22(27)28-2)17-10-6-7-11-20(17)24/h3-11,14,18H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEVWGYNOOZOAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C(=O)N3CCC(C4=CC=CC=C43)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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